![molecular formula C19H36O3Si2 B120170 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol CAS No. 103929-84-6](/img/structure/B120170.png)
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol
Overview
Description
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol is a silyl-protected benzyl alcohol derivative characterized by two tert-butyldimethylsilyl (TBS) ether groups at the 3- and 5-positions of the benzene ring, with a hydroxymethyl (-CH2OH) group at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in photochemical reactions and protective group strategies. For instance, describes its structural analog, [3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]acetic acid ethyl ester (Compound 24), synthesized via photolysis with a 450-W mercury lamp, yielding an 88% purified product as a colorless oil . Key spectral data include:
- ¹H NMR (100 MHz): δ 6.05 (s, 6H), 0.09 (s, 6H, Si-CH3), 0.86–0.89 (s, 18H, t-Bu).
- IR: Strong absorption at 1730 cm⁻¹ (ester C=O) and 830 cm⁻¹ (Si-C).
- Applications: Acts as a photolabile precursor in cyclopropane synthesis.
The TBS groups enhance steric protection and stability under basic conditions, making the compound valuable in multistep syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The use of 2.5 equivalents of imidazole with 1.2 equivalents of TBDMS-Cl has been shown to be effective, resulting in high yields of the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance efficiency and sustainability in the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The silyl ether groups can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 or NaBH4.
Substitution: The silyl ether groups can be substituted under acidic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: LiAlH4, NaBH4, H2/Ni, H2/Rh
Substitution: Acidic conditions (e.g., 2:1 acetic acid/water at 25°C)
Major Products Formed
The major products formed from these reactions include the corresponding alcohols, ketones, and other oxidized or reduced derivatives .
Scientific Research Applications
Introduction to 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol
This compound, with the chemical formula CHOSi and CAS number 103929-84-6, is a compound in the family of organosilicon reagents. Its unique structure, characterized by the presence of tert-butyl and dimethylsilyl groups, imparts various properties that make it suitable for diverse applications in scientific research and industrial processes.
Organosilicon Chemistry
This compound serves as a valuable reagent in organosilicon chemistry, where it can be used to synthesize various siloxane compounds. The presence of silyl groups enhances the stability and reactivity of the molecules formed.
Polymer Science
This compound is utilized in the development of silicone-based polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it useful in applications such as coatings, adhesives, and sealants.
Drug Delivery Systems
Research indicates that compounds like this compound can be explored for drug delivery systems due to their ability to modify the solubility and bioavailability of pharmaceutical agents. The silyl groups may assist in enhancing the permeability of drugs across biological membranes.
Catalysis
The compound has potential applications as a catalyst or co-catalyst in various organic reactions. Its structure can facilitate catalytic processes by providing a stable environment for reactants.
Surface Modification
In materials science, this compound can be employed for surface modification of materials to enhance hydrophobicity or chemical resistance. This property is particularly beneficial in coatings for electronics and biomedical devices.
Case Study 1: Synthesis of Siloxane Polymers
A study demonstrated the use of this compound in synthesizing siloxane polymers with enhanced thermal stability. The resulting polymers exhibited improved mechanical properties compared to conventional silicone elastomers.
Case Study 2: Drug Delivery Research
In a research project aimed at developing novel drug delivery systems, researchers incorporated this compound into lipid-based carriers. The study found that the addition of this compound significantly improved the encapsulation efficiency and release profile of poorly soluble drugs.
Case Study 3: Catalytic Applications
A recent investigation into catalytic applications revealed that this compound could act as an effective co-catalyst in cross-coupling reactions. The results indicated an increase in yield when compared to traditional catalysts.
Mechanism of Action
The mechanism of action of 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol involves the protection of hydroxyl groups through the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This stability is due to the formation of a strong Si-O bond and the resistance to hydrolysis under neutral and basic conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
Key Features :
- Structure: Contains tert-butyl groups at 3,5-positions and a phenolic -OH group at the 4-position (unlike the TBS ethers in the target compound).
- Applications: Marketed as Ionox 100, a sterically hindered phenol antioxidant used to inhibit oxidative degradation in polymers and lipids .
- Stability: The phenolic -OH group provides radical-scavenging activity, contrasting with the TBS-protected alcohol in the target compound, which is inert under oxidative conditions.
Property | 3,5-Bis[[(t-Bu)Me2Si]oxy]benzenemethanol | 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol |
---|---|---|
Molecular Weight | ~440 g/mol (estimated) | 250.37 g/mol |
Functional Groups | TBS ethers, -CH2OH | t-Bu, phenolic -OH, -CH2OH |
Key Applications | Synthetic intermediate | Antioxidant (Ionox 100) |
Stability | Stable under basic conditions | Oxidatively active (radical scavenger) |
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Key Features :
- Structure : Features electron-withdrawing trifluoromethyl (-CF3) groups at 3,5-positions and a secondary alcohol (-CH(OH)CH3).
- Properties : The -CF3 groups increase lipophilicity and metabolic stability compared to TBS ethers, making it relevant in pharmaceutical chemistry (e.g., as a chiral building block) .
- Synthesis : Commercial availability (Aaron Chemicals LLC) suggests scalable preparation, contrasting with the photolytic synthesis required for the target compound.
Property | 3,5-Bis[[(t-Bu)Me2Si]oxy]benzenemethanol | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol |
---|---|---|
Molecular Weight | ~440 g/mol | 258.16 g/mol |
Functional Groups | TBS ethers, -CH2OH | -CF3, -CH(OH)CH3 |
Lipophilicity | Moderate (hydrophobic TBS groups) | High (due to -CF3) |
Applications | Photochemical synthesis | Pharmaceutical intermediates |
3,5-Dibenzyloxybenzenemethanol
Key Features :
- Structure : Benzyl ethers at 3,5-positions instead of TBS groups.
- Synthesis: Prepared via benzylation of 3,5-dihydroxybenzenemethanol, a less sterically demanding process compared to silylation .
- Stability: Benzyl ethers are stable under acidic conditions but cleaved via hydrogenolysis, whereas TBS ethers are acid-labile but stable to hydrogenation.
Property | 3,5-Bis[[(t-Bu)Me2Si]oxy]benzenemethanol | 3,5-Dibenzyloxybenzenemethanol |
---|---|---|
Protecting Group | TBS (acid-labile) | Benzyl (hydrogenolysis-labile) |
Steric Bulk | High (t-Bu groups) | Moderate (benzyl groups) |
Typical Use | Base-sensitive reactions | Acid-sensitive syntheses |
Terbutaline 3,5-Dibenzyl Ether
Key Features :
- Structure: A β2-adrenergic agonist derivative with 3,5-dibenzyloxy groups and a tertiary-butylamino side chain .
- Applications : Pharmaceutical impurity (Terbutaline EP Impurity G) and intermediate in bronchodilator synthesis.
- Comparison: The amino-alcohol moiety introduces pharmacological activity absent in the target compound, which is primarily a synthetic building block.
Data Table: Structural and Functional Comparison
Biological Activity
3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol (CAS Number: 103929-84-6) is an organosilicon compound with potential biological activities. This article aims to explore its biological activity, including mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C19H36O3Si2
- Molecular Weight : 368.66 g/mol
- CAS Number : 103929-84-6
Structure
The compound features a benzene ring substituted with two tert-butyldimethylsilyloxy groups and a hydroxymethyl group. This unique structure contributes to its solubility and reactivity in biological systems.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The presence of silyl groups can enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Some studies suggest that similar organosilicon compounds can inhibit enzymes involved in inflammatory pathways, which may have therapeutic implications for inflammatory diseases.
- Cell Proliferation Effects : Preliminary data indicate that this compound may influence cell cycle regulation, possibly affecting cancer cell proliferation.
In Vitro Studies
Several in vitro studies have assessed the biological effects of organosilicon compounds. For instance:
- Antioxidant Activity : A study demonstrated that compounds with similar silyl functionalities showed significant free radical scavenging activity in cell cultures.
- Cytotoxicity : Research on related compounds indicated that they could induce apoptosis in cancer cell lines, suggesting potential anticancer properties.
Case Study 1: Antioxidant Properties
A study published in the Journal of Agricultural and Food Chemistry explored the antioxidant capabilities of silanols, revealing that they could significantly reduce oxidative stress markers in cultured neuronal cells. This suggests potential applications for neuroprotection using silylated compounds like this compound.
Case Study 2: Enzyme Inhibition
In a study examining the inhibitory effects of organosilicon compounds on cyclooxygenase (COX) enzymes, it was found that certain silyl derivatives could effectively inhibit COX activity. This finding supports the hypothesis that this compound may possess anti-inflammatory properties.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic: What are the key synthetic routes for preparing 3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves silylation of a precursor diol (e.g., 3,5-dihydroxybenzenemethanol) using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous conditions. A critical step is the activation of hydroxyl groups, often achieved with imidazole or pyridine as a base. For example, in analogous silylation reactions (e.g., dihydroxycholecalciferol derivatives), yields depend on stoichiometric ratios (excess silylating agent) and reaction time . Photolysis may also be employed to remove protecting groups post-synthesis, as seen in cyclohexylidene derivatives, where argon purging during irradiation minimizes side reactions . Solvent choice (e.g., tert-butyl methyl ether) and purification via silica gel chromatography (hexane/ethyl acetate gradients) are critical for isolating the product in high purity (>88% yield) .
Q. Basic: How is this compound characterized, and what analytical techniques resolve structural ambiguities?
Methodological Answer:
Characterization relies on a combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry . For instance:
- NMR : Silyl ether protons (TBDMS groups) appear as singlets near δ 0.09–0.89 ppm, while benzenemethanol protons resonate at δ 4.10–5.62 ppm .
- IR : Peaks at ~1250 cm⁻¹ (Si-O-C) and ~830 cm⁻¹ (Si-C) confirm silyl ether formation .
- HPLC : Preparative HPLC (hexane/ethyl acetate, 50:1) ensures purity, especially for stereoisomers or byproducts . Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate incomplete silylation or residual solvents, requiring repeated drying under vacuum .
Q. Advanced: How do steric effects from TBDMS groups influence reactivity in subsequent transformations (e.g., oxidation or coupling reactions)?
Methodological Answer:
The bulky TBDMS groups hinder nucleophilic attack at the benzenemethanol core, directing reactivity to less sterically encumbered sites. For example, in photolysis-driven deprotection (e.g., cyclohexylidene derivatives), steric shielding stabilizes intermediates, enabling selective bond cleavage . In coupling reactions (e.g., Suzuki-Miyaura), the silyl ethers may require temporary protection of the methanol group to avoid undesired side reactions. Kinetic studies on analogous silylated aromatics show that steric hindrance reduces reaction rates by ~30% compared to unprotected analogs, necessitating longer reaction times or higher catalyst loadings .
Q. Advanced: How can conflicting literature data on the stability of silyl-protected benzenemethanols under acidic/basic conditions be reconciled?
Methodological Answer:
Discrepancies arise from variations in solvent systems and counterions. For example:
- Acidic Conditions : TBDMS ethers are stable in weak acids (e.g., acetic acid) but hydrolyze rapidly in strong acids (e.g., HCl/THF). A study on silylated indene derivatives showed that 0.1 M HCl in methanol cleaves silyl groups within 2 hours, while 1% acetic acid causes no degradation .
- Basic Conditions : Stability depends on the base’s nucleophilicity. Non-nucleophilic bases (e.g., DBU) preserve silyl groups, whereas hydroxide ions (e.g., NaOH/MeOH) lead to desilylation. For instance, silylated pyrrolidines undergo hydrolysis in NaOH/MeOH within 8 hours, but remain intact in DBU/DMF .
Methodological recommendations include pre-screening stability via TLC or LC-MS under intended reaction conditions .
Q. Advanced: What strategies optimize enantiomeric purity in silylated benzenemethanol derivatives?
Methodological Answer:
Enantiomeric control is achieved through:
- Chiral Auxiliaries : Use of enantiopure silylating agents (e.g., (R)- or (S)-TBDMSCl) during synthesis. For example, chiral octahydroindene derivatives achieved >95% ee via asymmetric silylation .
- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol eluents resolve enantiomers, as demonstrated for silylated pyrrolidines .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity. A study on silylated cyclohexanol derivatives reported 99% ee after three recrystallizations .
Q. Basic: What are the primary applications of this compound in medicinal chemistry or natural product synthesis?
Methodological Answer:
The compound serves as a protected intermediate in synthesizing polyphenolic natural products (e.g., resveratrol analogs) and bioactive molecules. The TBDMS groups enhance solubility in nonpolar solvents, facilitating reactions like Friedel-Crafts alkylation or glycosylation. For example, silylated benzenemethanols are precursors to vitamin D analogs, where photolysis (450-W Hg lamp, uranium glass filter) selectively removes silyl groups to generate dihydroxylated intermediates . In antiviral drug research, the silyl-protected core is used to stabilize labile phenolic hydroxyls during nucleoside coupling .
Q. Advanced: How does the choice of silyl protecting group (TBDMS vs. TIPS) impact the compound’s stability and downstream reactivity?
Methodological Answer:
- TBDMS : Offers moderate steric bulk and stability under mildly acidic conditions. Ideal for stepwise deprotection in multi-step syntheses. However, it is prone to fluoride-induced cleavage (e.g., TBAF/THF) .
- TIPS (Triisopropylsilyl) : Greater steric hindrance enhances stability but reduces reaction rates in subsequent transformations. Comparative studies show TIPS-protected benzenemethanols exhibit 20% lower reactivity in Mitsunobu reactions compared to TBDMS analogs .
Selection criteria depend on the synthetic roadmap: TBDMS for flexibility in orthogonal protection, TIPS for prolonged stability in harsh conditions .
Properties
IUPAC Name |
[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILFJSTRCNMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CO)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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